molecular formula C7H15NO2 B13298090 Methyl (3R)-3-amino-3-methylpentanoate

Methyl (3R)-3-amino-3-methylpentanoate

Cat. No.: B13298090
M. Wt: 145.20 g/mol
InChI Key: ZQKIEOBCNUGBIS-SSDOTTSWSA-N
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Description

Methyl (3R)-3-amino-3-methylpentanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of amino acids and is known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group (-NH2) and a methyl ester group (-COOCH3) attached to a pentane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-methylpentanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3R)-3-amino-3-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl (3R)-3-amino-3-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-methylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-hydroxy-3-methylpentanoate
  • Methyl (3R)-3-amino-3-ethylpentanoate
  • Methyl (3R)-3-amino-3-methylbutanoate

Uniqueness

Methyl (3R)-3-amino-3-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl (3R)-3-amino-3-methylpentanoate is an organic compound classified as an amino acid derivative and an ester. Its biological activity is of significant interest due to its potential applications in biochemistry, pharmacology, and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H15NO2C_7H_{15}NO_2 and features a branched pentane backbone with an amino group (-NH2) and a methyl ester group (-COOCH3). The stereochemistry at the 3-position is crucial for its biological activity, as it influences the compound's interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Precursor for Peptides and Proteins : It serves as a building block in the synthesis of peptides and proteins, facilitating various biochemical pathways.
  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction is critical for its role in metabolic pathways.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid into metabolic pathways, which may influence various biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may have antiviral effects, particularly against RNA viruses like influenza .
  • Metabolic Role : It plays a role in metabolic pathways, contributing to the synthesis of biologically active molecules.
  • Potential Therapeutic Applications : Ongoing research is exploring its use in drug development, particularly as an antihypertensive agent and in other therapeutic contexts.

Case Studies and Experimental Data

  • Synthesis and Characterization :
    • This compound is synthesized through the esterification of (3R)-3-amino-3-methylpentanoic acid with methanol, typically under acidic conditions using catalysts like sulfuric acid.
    • Characterization techniques such as NMR and HPLC are used to confirm the purity and structure of the compound.
  • Binding Affinity Studies :
    • Studies have shown that this compound has a significant binding affinity to certain enzymes, indicating its potential as a lead compound in drug design.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities between this compound and related compounds:

Compound NameStructural Features
Methyl (3R)-3-hydroxy-3-methylpentanoateContains a hydroxyl group instead of an amino group
Methyl (3R)-3-amino-3-ethylpentanoateHas an ethyl group instead of a methyl group
Methyl (3R)-3-amino-3-methylbutanoateFeatures a butane backbone instead of pentane

These comparisons highlight the unique properties of this compound, particularly its branched structure which enhances reactivity within biological systems.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3R)-3-amino-3-methylpentanoate

InChI

InChI=1S/C7H15NO2/c1-4-7(2,8)5-6(9)10-3/h4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

ZQKIEOBCNUGBIS-SSDOTTSWSA-N

Isomeric SMILES

CC[C@](C)(CC(=O)OC)N

Canonical SMILES

CCC(C)(CC(=O)OC)N

Origin of Product

United States

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